molecular formula C7H8N2O B1355185 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde CAS No. 914637-04-0

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde

Cat. No.: B1355185
CAS No.: 914637-04-0
M. Wt: 136.15 g/mol
InChI Key: YLRKWLSCHSHVRE-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde (CAS 914637-04-0) is a bicyclic heterocyclic compound of significant interest in medicinal and organic chemistry. With the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol, this compound features a versatile aldehyde functional group that makes it a valuable synthetic intermediate for constructing more complex molecules . The pyrrolo[1,2-a]imidazole scaffold is a privileged structure in drug discovery, found in compounds with a wide range of biological activities . Researchers utilize this specific aldehyde derivative as a key building block for the design and synthesis of novel therapeutic agents. Its reactive aldehyde group allows for facile derivatization, enabling the exploration of structure-activity relationships in drug candidate series. The fused, partially saturated ring system contributes to the molecule's rigidity and influences its pharmacokinetic properties . The crystal structure of the core scaffold has been determined, showing that the pyrrolidine ring adopts an envelope conformation, which can help relieve torsional strain and contribute to the molecule's stability . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Under no circumstances is it provided for animal or personal use .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-5-6-4-8-7-2-1-3-9(6)7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRKWLSCHSHVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571319
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID30571319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-04-0
Record name 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
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Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde has shown promise as a precursor in pharmaceutical development. Its unique structure allows for interactions with various biological targets, potentially leading to the development of new therapeutic agents.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, derivatives of this compound have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its aldehyde functionality allows for various chemical reactions including:

  • Condensation Reactions : It can participate in condensation reactions to form more complex structures.
  • Functionalization : The presence of nitrogen atoms in the ring structure facilitates further functionalization, making it valuable in creating diverse chemical entities.

Synthetic Routes

Several synthetic methods have been explored for the preparation of this compound:

Method Description
Dehydration of Substituted AmidesInvolves dehydration reactions yielding the desired heterocyclic structure.
Multi-step SynthesisCombines various reactions to introduce functional groups systematically.
Reaction with AldehydesAllows for the formation of derivatives with enhanced biological activity.

These methods illustrate the compound's accessibility for research and industrial applications.

Case Study 1: Antimicrobial Properties

A study conducted on various derivatives of this compound revealed that certain compounds exhibited broad-spectrum antimicrobial activity. For example, one derivative showed significant efficacy against Acinetobacter baumannii and Klebsiella pneumoniae, highlighting its potential as a lead compound in antibiotic development .

Case Study 2: Drug Development Potential

Research has indicated that compounds related to this compound could serve as enzyme inhibitors or be used in conjunction with existing antibiotics to enhance therapeutic efficacy against resistant bacterial strains . This opens avenues for further exploration in drug formulation strategies.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s fused ring system allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and catalytic properties of pyrroloimidazole derivatives are highly dependent on substituent identity and position. Below is a comparative analysis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde with structurally related analogs:

Functional Group Modifications

Compound Name Molecular Formula Key Functional Group Key Applications References
6,7-Dihydro-5H-pyrrolo[...]-3-carbaldehyde C₇H₈N₂O Aldehyde (-CHO) Organocatalysis (asymmetric Steglich rearrangement, phosphoramidation) ; Intermediate for Remdesivir analogs
6,7-Dihydro-5H-pyrrolo[...]-2-sulfonamide C₇H₉N₃O₂S Sulfonamide (-SO₂NH₂) NLRP3 inflammasome inhibition; anti-inflammatory therapies
STOCK4S-33513 (Chloride derivative) C₂₄H₂₅ClN₄O₂ Imidazolium chloride Antimicrobial activity (protein synthesis inhibition)
(S)-6,7-Dihydro-5H-pyrrolo[...]-7-yl acetate C₁₃H₁₈N₂O₂ Ester (-COOR) Enantioselective C-acylation; quaternary stereocenter construction
3-Aryl-substituted derivatives Variable Aryl groups Androgen receptor inhibition (prostate cancer); CDK9 inhibition

Pharmacological Activity

  • Antiviral Applications : Carbamate derivatives (e.g., (S)-6,7-dihydro-5H-pyrrolo[...]-7-yl (adamantan-1-yl)carbamate) are pivotal in synthesizing Remdesivir, targeting COVID-19 . In contrast, the aldehyde derivative is primarily a precursor rather than a direct therapeutic agent.
  • Anticancer Activity : 3-Aryl-substituted analogs block androgen receptor nuclear localization in prostate cancer , while the aldehyde lacks direct antitumor data but contributes to catalytic processes in drug synthesis.
  • Anti-inflammatory Effects : The sulfonamide derivative inhibits NLRP3 inflammasome activation, a mechanism absent in the aldehyde .

Catalytic Performance

  • Asymmetric Catalysis : Chiral esters (e.g., compound 171a ) achieve >90% enantiomeric excess (ee) in benzofuran-2(3H)-one synthesis , whereas the aldehyde’s formyl group facilitates nucleophilic additions in dynamic kinetic resolutions.

Key Research Findings

  • Organocatalytic Efficiency: The aldehyde scaffold enables modular catalyst design, with enantioselectivity exceeding 85% in Steglich rearrangements .
  • Thermodynamic Stability : Crystal structure analysis (P2₁/n symmetry) reveals planar geometry, enhancing π-π stacking in catalytic complexes .

Biological Activity

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H8N2O
  • CAS Number : 914637-04-0
  • Melting Point : 55–57°C

Anti-inflammatory and Analgesic Properties

Patents have documented the anti-inflammatory and analgesic effects of related pyrrolo[1,2-a]imidazole compounds. For instance, a derivative was noted for its ability to inhibit acetic acid-induced writhing and carrageenan-induced paw edema in animal models, indicating significant analgesic properties with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . These findings suggest that this compound could exhibit similar therapeutic benefits.

The biological activity of pyrrole derivatives often involves modulation of various biochemical pathways:

  • Inhibition of Pro-inflammatory Cytokines : Compounds in this class may downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Cyclooxygenase Inhibition : Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process.

Study 1: Analgesic Efficacy

In a controlled study involving animal models, a related compound demonstrated a significant reduction in pain response as measured by the formalin test. The compound's efficacy was comparable to established analgesics but with fewer gastrointestinal side effects .

Study 2: Antimicrobial Testing

A derivative similar to this compound was tested against a panel of bacterial pathogens. The results showed promising antimicrobial activity with an MIC value lower than that of conventional antibiotics . This suggests that further exploration into the structure-activity relationship (SAR) could yield potent antimicrobial agents.

Research Findings Summary Table

Biological Activity Effectiveness Reference
AntimicrobialMIC: 3.12 - 12.5 μg/mL against S. aureus
Anti-inflammatorySignificant reduction in edema in animal models
AnalgesicComparable efficacy to NSAIDs with fewer side effects

Q & A

What are the primary synthetic routes for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde, and how do reaction conditions influence product purity?

Basic
The compound is commonly synthesized via cyclocondensation reactions. For example, treatment of 2-methoxypyrroline with aminoacetonitrile hydrochloride in refluxing isopropanol yields 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride, which can be further functionalized to the aldehyde derivative . Microwave-assisted methods (e.g., using POBr₃/POCl₃) improve reaction efficiency, achieving up to 82% yield by reducing side reactions . Key factors include solvent polarity (MeCN vs. DMF), temperature control, and stoichiometric ratios of α-phenacyl bromides to iminopyrrolidines to avoid over-substitution .

Advanced How can enantioselective synthesis be achieved for chiral derivatives of this scaffold? Chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are synthesized using dynamic stereoselective processes. For example, (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate facilitates enantioselective C-acylation to construct quaternary stereocenters. Asymmetric organocatalysis, such as Steglich rearrangement using 7-alkoxy-substituted derivatives, achieves >90% enantiomeric excess (ee) under optimized conditions (e.g., toluene at −40°C) .

What structural characterization methods are critical for confirming the molecular geometry of this compound?

Basic
X-ray crystallography is the gold standard. The crystal structure (CCDC 1912032) reveals a puckered pyrroloimidazole ring with bond angles (e.g., N2–C3–N1 = 112.18°) and torsional parameters (e.g., N1–C3–C4–C5 = −10.83°) critical for stability . Hydrogen-bonding interactions (e.g., C6–H6A⋯N2) stabilize the lattice, confirmed via Hirshfeld surface analysis .

Advanced How do supramolecular interactions influence its crystallographic packing and reactivity? The compound’s planar imidazole ring engages in π-π stacking with adjacent molecules (distance: 3.4–3.6 Å), while hydrogen bonds (e.g., C–H⋯O) mediate layer formation. These interactions impact solubility and catalytic activity, as demonstrated in ionic liquid research where structural rigidity enhances thermal stability .

How is this scaffold applied in asymmetric organocatalysis?

Advanced What mechanistic insights explain its efficacy in enantioselective transformations? Chiral derivatives act as bifunctional catalysts. For example, (S)-7-cyclohexyl-3-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole enables kinetic resolution of aryl alkyl carbinols via H-bonding (to substrate hydroxyl groups) and steric steering (cyclohexyl group directs approach) . In phosphoramidation reactions (e.g., remdesivir intermediate synthesis), the imidazole nitrogen activates electrophiles, while the pyrrolidine ring stabilizes transition states .

What biomedical applications are explored for this compound, and how are cytotoxicity challenges addressed?

Basic
Derivatives show antimicrobial activity (e.g., 3-(3,4-dichlorophenyl)-substituted analogs inhibit Staphylococcus aureus with MIC = 2 µg/mL) and modulate NLRP3 inflammasomes . Cytotoxicity (e.g., HEK-293 cell line IC₅₀ = 10 µM) is mitigated by introducing polar groups (e.g., sulfonamide at position 2), reducing logP values by 1.5 units .

Advanced How do structure-activity relationship (SAR) studies optimize necroptosis inhibition? 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives are designed to block RIPK1/RIPK3 interactions. Substituents at position 3 (e.g., trifluoromethyl) enhance binding affinity (Kd = 12 nM) by filling hydrophobic pockets, while N-methylation at position 1 reduces off-target kinase inhibition by 40% .

How are contradictory data in biological assays resolved?

Advanced
Discrepancies in cytotoxicity (e.g., high in vitro vs. low in vivo toxicity) are addressed via metabolite profiling. For instance, murine studies show rapid glucuronidation of the parent compound, reducing bioavailability. Parallel artificial membrane permeability assays (PAMPA) confirm low blood-brain barrier penetration (Pe = 2 × 10⁻⁶ cm/s), aligning with observed neurotoxicity safety .

What computational methods predict the compound’s reactivity in catalytic cycles?

Advanced
Density functional theory (DFT) at the B3LYP/6-31G* level models transition states in asymmetric rearrangements. For example, the activation energy (ΔG‡) for Black rearrangement catalyzed by (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives is calculated at 18.3 kcal/mol, correlating with experimental ee values (R² = 0.91) .

How is the compound utilized in target identification for neurodegenerative diseases?

Advanced
Derivatives like 7-phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine modulate γ-secretase (IC₅₀ = 50 nM), reducing Aβ42 production in Alzheimer’s models. Cryo-EM structures (3.1 Å resolution) reveal binding to the enzyme’s allosteric site, displacing catalytic aspartate residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde
Reactant of Route 2
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6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde

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